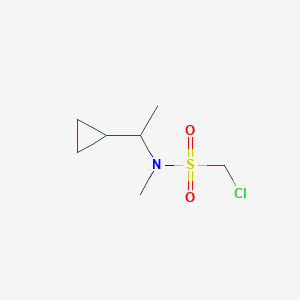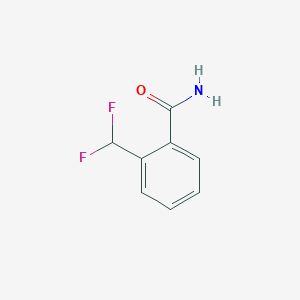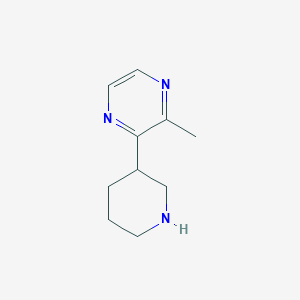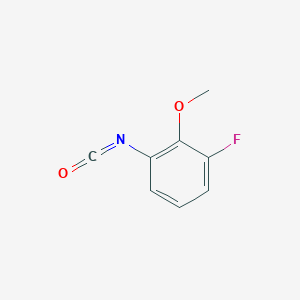
3-(Quinolin-6-yl)prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Quinolin-6-yl)prop-2-en-1-amine is a compound that features a quinoline ring attached to a prop-2-en-1-amine group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is known for its wide range of applications in medicinal chemistry, particularly due to its presence in various biologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-6-yl)prop-2-en-1-amine typically involves the condensation of a quinoline derivative with an appropriate amine. One common method is the reaction of 6-bromoquinoline with allylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .
化学反应分析
Types of Reactions
3-(Quinolin-6-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-amine group to a single bond, forming saturated amines.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated amines.
Substitution: Nitroquinoline or halogenated quinoline derivatives.
科学研究应用
3-(Quinolin-6-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Quinolin-6-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
6-Methylquinoline: A derivative with a methyl group at the 6-position, used in similar applications.
6-Chloroquinoline: A halogenated derivative with enhanced reactivity in substitution reactions.
Uniqueness
3-(Quinolin-6-yl)prop-2-en-1-amine is unique due to the presence of the prop-2-en-1-amine group, which provides additional sites for chemical modification and potential biological activity. This makes it a valuable compound for drug development and other research applications .
属性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
(E)-3-quinolin-6-ylprop-2-en-1-amine |
InChI |
InChI=1S/C12H12N2/c13-7-1-3-10-5-6-12-11(9-10)4-2-8-14-12/h1-6,8-9H,7,13H2/b3-1+ |
InChI 键 |
HKECSQHSFCQPAN-HNQUOIGGSA-N |
手性 SMILES |
C1=CC2=C(C=CC(=C2)/C=C/CN)N=C1 |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C=CCN)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)












